molecular formula C19H23IO B139249 17-Iodo-3-O-methyl Estratetraenol CAS No. 105644-55-1

17-Iodo-3-O-methyl Estratetraenol

Cat. No.: B139249
CAS No.: 105644-55-1
M. Wt: 394.3 g/mol
InChI Key: UPLFZZINEVIMGH-VXNCWWDNSA-N
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Description

17-Iodo-3-O-methyl Estratetraenol: is a synthetic organic compound belonging to the class of estratetraenol derivatives. It is characterized by the presence of an iodine atom at the 17th position and a methoxy group at the 3rd position on the estra-1,3,5(10),16-tetraene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Iodo-3-O-methyl Estratetraenol involves multiple steps, starting from the appropriate steroidal precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory preparation but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 17-Iodo-3-O-methyl Estratetraenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various functionalized derivatives depending on the nucleophile used.

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Alcohols and hydrocarbons.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Hormone Research: Used in research related to hormone analogs and their biological activities.

    Drug Development:

Industry:

Mechanism of Action

The mechanism of action of 17-Iodo-3-O-methyl Estratetraenol involves its interaction with specific molecular targets, such as hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression, cellular proliferation, and differentiation .

Comparison with Similar Compounds

Uniqueness:

    Iodine Substitution: The presence of the iodine atom at the 17th position makes 17-Iodo-3-O-methyl Estratetraenol unique compared to its analogs.

Properties

IUPAC Name

(8R,9S,13S,14S)-17-iodo-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23IO/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,8,11,15-17H,3,5,7,9-10H2,1-2H3/t15-,16-,17+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLFZZINEVIMGH-VXNCWWDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC=C2I)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC=C2I)CCC4=C3C=CC(=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465991
Record name 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105644-55-1
Record name 17-Iodo-3-methoxy-estra-1,3,5(10),16-tetraene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 2
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 3
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 4
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 5
17-Iodo-3-O-methyl Estratetraenol
Reactant of Route 6
17-Iodo-3-O-methyl Estratetraenol

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